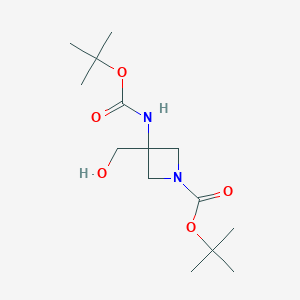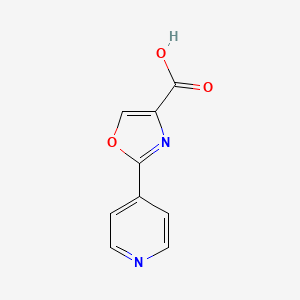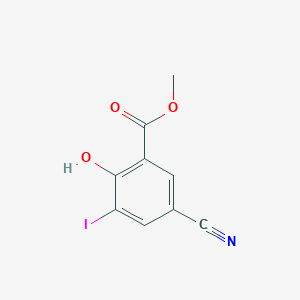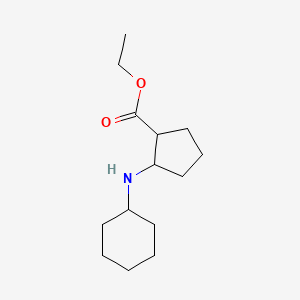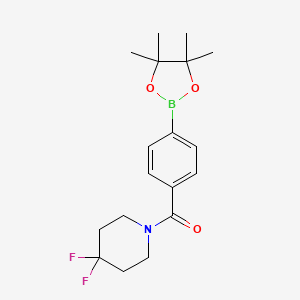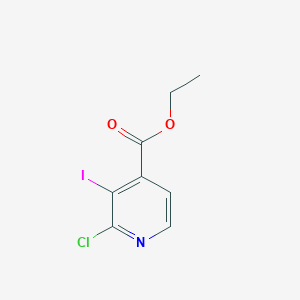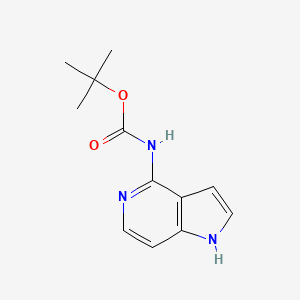
4-(Boc-amino)-5-azaindole
Descripción general
Descripción
The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines in organic synthesis . The compound “4-(Boc-amino)-5-azaindole” would likely be an azaindole molecule with a Boc-protected amino group at the 4-position.
Synthesis Analysis
The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Ruthenium-Catalyzed Synthesis : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to 5-azaindole chemistry, is used for the preparation of peptidomimetics or biologically active compounds. A ruthenium-catalyzed protocol has been developed for a protected version of this triazole amino acid, relevant to 4-(Boc-amino)-5-azaindole synthesis (Ferrini et al., 2015).
One-Pot Synthesis : 1,2-Disubstituted 4-, 5-, 6-, and 7-azaindoles, related to 4-(Boc-amino)-5-azaindole, can be synthesized from amino-o-halopyridines through a palladium-catalyzed process, showcasing advancements in azaindole chemistry (Purificação et al., 2017).
Microwave-Assisted Synthesis : The synthesis of 4-, 5-, 6-, and 7-azaindoles under microwave conditions, which includes derivatives such as 4-(Boc-amino)-5-azaindole, uses the Hegedus-Mori-Heck reaction. This is a general approach for azaindole synthesis (Lachance et al., 2005).
General and Efficient Synthesis : A DBU-mediated cyclization of ortho-(Boc-amino)alkynyl pyridines effectively generates azaindoles and diazaindoles, a method relevant for synthesizing 4-(Boc-amino)-5-azaindole derivatives (Harcken et al., 2005).
Applications in Biological Research and Drug Discovery
Antimycobacterial Agents : 1,4-Azaindoles, chemically related to 4-(Boc-amino)-5-azaindole, have been optimized as antimycobacterial agents, demonstrating efficacy in a rat chronic TB infection model. This indicates a potential application in drug discovery (Shirude et al., 2014).
Photophysical Properties for Biological Studies : The chromophoric moieties of azaindoles, including 7-azaindole, are investigated for their potential as fluorescent probes in protein and peptide studies, indicating a use for 4-(Boc-amino)-5-azaindole derivatives in such research (Gai, 1991).
Alk5 Inhibitors in Medicinal Chemistry : A series of 4-amino-7-azaindoles, structurally related to 4-(Boc-amino)-5-azaindole, have been discovered as potent Alk5 inhibitors, showcasing their potential in pharmaceutical research (Wang et al., 2016).
Mecanismo De Acción
Target of Action
Boc-protected amines are generally used in organic synthesis as a protective group for amines . They are stable towards most nucleophiles and bases .
Mode of Action
The Boc group in 4-(Boc-amino)-5-azaindole acts as a protective group for the amine. The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
Boc-protected amines are generally involved in various organic synthesis reactions .
Pharmacokinetics
The boc group is known to be stable under various conditions, which may influence the bioavailability of the compound .
Result of Action
The result of the action of 4-(Boc-amino)-5-azaindole is the protection of the amine group, which can facilitate further reactions in organic synthesis . The Boc group can be cleaved under anhydrous acidic conditions .
Action Environment
The action of 4-(Boc-amino)-5-azaindole can be influenced by various environmental factors. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMJJVVZDLJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)


![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
